molecular formula C14H27BrO6 B14450309 2-(Bromomethyl)-2-methyl-1,4,7,10,13,16-hexaoxacyclooctadecane CAS No. 78827-96-0

2-(Bromomethyl)-2-methyl-1,4,7,10,13,16-hexaoxacyclooctadecane

Cat. No.: B14450309
CAS No.: 78827-96-0
M. Wt: 371.26 g/mol
InChI Key: UBZMGSDHNPIWRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-2-methyl-1,4,7,10,13,16-hexaoxacyclooctadecane is a synthetic organic compound known for its unique structure and reactivity. This compound features a bromomethyl group attached to a macrocyclic ether, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-methyl-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the bromination of a precursor compound. One common method includes the reaction of a suitable precursor with bromine or a brominating agent under controlled conditions. The reaction is often carried out in an inert solvent such as dichloromethane or chloroform, and may require a catalyst or initiator to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow processes or the use of more readily available brominating agents. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-methyl-1,4,7,10,13,16-hexaoxacyclooctadecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an amine derivative, while elimination would produce an alkene.

Scientific Research Applications

2-(Bromomethyl)-2-methyl-1,4,7,10,13,16-hexaoxacyclooctadecane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Bromomethyl)-2-methyl-1,4,7,10,13,16-hexaoxacyclooctadecane exerts its effects depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. The macrocyclic ether structure can also influence the reactivity and selectivity of the compound in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-2-methyl-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to its macrocyclic ether structure, which imparts distinct chemical properties and reactivity compared to other bromomethyl compounds. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Properties

CAS No.

78827-96-0

Molecular Formula

C14H27BrO6

Molecular Weight

371.26 g/mol

IUPAC Name

2-(bromomethyl)-2-methyl-1,4,7,10,13,16-hexaoxacyclooctadecane

InChI

InChI=1S/C14H27BrO6/c1-14(12-15)13-20-9-8-18-5-4-16-2-3-17-6-7-19-10-11-21-14/h2-13H2,1H3

InChI Key

UBZMGSDHNPIWRM-UHFFFAOYSA-N

Canonical SMILES

CC1(COCCOCCOCCOCCOCCO1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.